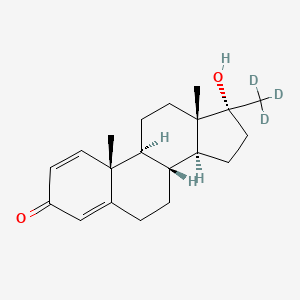

Methandrostenolone-d3

Beschreibung

Significance of Deuterated Internal Standards in Quantitative Bioanalysis Research

The use of deuterated internal standards is a cornerstone of modern quantitative bioanalysis, offering a robust solution to many of the challenges inherent in measuring analytes in complex biological samples. clearsynth.comclearsynthdeutero.com In quantitative mass spectrometry (MS), an ideal internal standard should behave identically to the analyte of interest during sample preparation and analysis, yet be distinguishable by the instrument. researchgate.net Deuterated steroids fulfill this role exceptionally well.

The primary advantage of using a stable isotope-labeled (SIL) internal standard, such as a deuterated steroid, is its near-identical physicochemical properties to the unlabeled (endogenous or exogenous) analyte. researchgate.netnih.gov This similarity ensures that any variations arising from sample extraction, derivatization, or instrument response fluctuations affect both the analyte and the internal standard equally. researchgate.netsigmaaldrich.com By adding a known quantity of the deuterated standard to the sample at the beginning of the analytical process, researchers can accurately calculate the concentration of the target analyte by comparing the ratio of their signals. clearsynth.com This normalization corrects for potential analyte loss during sample preparation and mitigates the "matrix effect," where other components in the sample can suppress or enhance the analyte's signal. clearsynth.comnih.gov

The use of deuterated standards significantly enhances the precision, accuracy, and reproducibility of quantitative methods. clearsynth.comclearsynthdeutero.com This is particularly critical in fields like clinical chemistry, where accurate hormone level determination is essential for diagnosing and managing diseases, and in anti-doping analysis, where the consequences of an incorrect result are severe. sigmaaldrich.comacs.org While SIL internal standards are generally considered the "gold standard," it is important to note that in some instances, particularly with deuterium-labeled compounds, minor differences in chromatographic retention times compared to the unlabeled analyte can occur. nih.govnih.govscispace.com However, for most applications, the benefits of using deuterated internal standards far outweigh these potential minor discrepancies. scispace.com

Table 1: Advantages of Deuterated Internal Standards in Quantitative Bioanalysis

| Feature | Description | Reference(s) |

|---|---|---|

| Improved Accuracy | Corrects for analyte loss during sample preparation and instrumental variability, leading to more accurate quantification. | clearsynth.comsigmaaldrich.com |

| Enhanced Precision | Minimizes variations in results between different samples and analytical runs. | clearsynth.comunil.ch |

| Matrix Effect Compensation | The internal standard experiences similar signal suppression or enhancement as the analyte, allowing for effective normalization. | clearsynth.comnih.gov |

| High Specificity | The mass difference between the deuterated standard and the analyte allows for clear distinction by mass spectrometry. | researchgate.net |

| Increased Reliability | Leads to more robust and reliable analytical methods, crucial for clinical and forensic applications. | sigmaaldrich.com |

Historical Context of Isotopic Labeling in Steroid Metabolism and Analytical Studies

The use of isotopic labeling to trace the metabolic fate of molecules has a rich history that has revolutionized our understanding of biochemistry and pharmacology. nih.gov The initial foray into this field involved the use of radioisotopes, which, following the Manhattan Project, became more widely available for scientific research. acs.org Scientists utilized radioisotopes like carbon-14 (B1195169) to unravel complex biochemical pathways, including steroid biosynthesis. acs.org These early radiotracer studies provided unprecedented insights into the conversion of precursor molecules into active steroid hormones. nih.govgrantome.comresearchgate.net

The advent of analytical techniques such as gas chromatography-mass spectrometry (GC-MS) in the 1960s and 1970s marked a significant turning point. nih.gov This technology, combined with the use of stable, non-radioactive isotopes like deuterium (B1214612) (²H), offered a safer and often more precise way to conduct tracer studies. nih.govcreative-proteomics.com Stable isotope labeling allows researchers to differentiate between endogenous and exogenously administered steroids with the same chemical structure, a critical capability in pharmacokinetic studies. nih.gov

Over the decades, the analytical methods for detecting and quantifying steroids have continuously evolved. researchgate.net Early methods like thin-layer chromatography (TLC) and immunoassays provided initial screening capabilities, but often lacked the specificity and sensitivity required for definitive analysis. researchgate.netmdpi.com The coupling of chromatographic separation techniques with mass spectrometry, first GC-MS and later liquid chromatography-tandem mass spectrometry (LC-MS/MS), became the gold standard for steroid analysis. sigmaaldrich.comnih.govresearchgate.net These methods, when used in conjunction with stable isotope-labeled internal standards, provide the high degree of sensitivity and specificity necessary for demanding applications such as doping control and clinical diagnostics. sigmaaldrich.comrsc.org The development of high-resolution mass spectrometry (HRMS) has further enhanced the ability to study steroid metabolism and detect a wide range of compounds with great accuracy. researchgate.net

Table 2: Evolution of Analytical Techniques in Steroid Research

| Era | Key Techniques | Impact on Steroid Research | Reference(s) |

|---|---|---|---|

| 1940s-1950s | Radioisotopic Tracers, Paper Chromatography | Elucidation of fundamental steroid biosynthetic pathways. | nih.govacs.org |

| 1960s-1970s | Gas Chromatography-Mass Spectrometry (GC-MS) | Enabled the identification and quantification of steroids in biological samples with greater specificity. Introduction of stable isotope labeling for metabolic studies. | nih.govnih.gov |

| 1980s-1990s | Advancements in GC-MS, Immunoassays | Widespread application in clinical diagnostics and the beginning of systematic doping control. | sigmaaldrich.comresearchgate.net |

| 2000s-Present | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Resolution Mass Spectrometry (HRMS) | Became the definitive methods for highly sensitive and specific quantification of a broad range of steroids and their metabolites. Essential for modern anti-doping programs and clinical steroid profiling. | sigmaaldrich.comrsc.orgresearchgate.net |

Role of Methandrostenolone-d3 as a Prototypical Labeled Anabolic Androgenic Steroid for Research Purposes

Methandrostenolone (B1676361), an anabolic-androgenic steroid (AAS), has been a compound of interest in both medical and forensic research for decades. cymitquimica.comathenaeumpub.com Its deuterated analogue, this compound, serves as a crucial research tool, particularly in the context of anti-doping science and metabolic studies. lgcstandards.com As a stable isotope-labeled internal standard, this compound is indispensable for the accurate and reliable quantification of its unlabeled counterpart in biological samples, such as urine and blood. dshs-koeln.de

The primary application of this compound is in analytical methods developed for doping control. dshs-koeln.de Anti-doping laboratories rely on highly sensitive and specific assays, typically based on GC-MS or LC-MS/MS, to detect the presence of prohibited substances. sigmaaldrich.com The inclusion of this compound as an internal standard in these assays is critical for validating the analytical procedure and ensuring the accuracy of the quantitative results. dshs-koeln.de It allows for the precise measurement of methandrostenolone and its metabolites, which is essential for distinguishing between therapeutic use and abuse, and for establishing the timeline of administration.

Furthermore, this compound is a valuable tool in pharmacokinetic and metabolism studies. nih.gov By administering the labeled compound, researchers can trace its absorption, distribution, metabolism, and excretion (ADME) without the confounding presence of the endogenous steroid background. researchgate.netnih.gov These studies are vital for understanding the biotransformation of methandrostenolone in the body, identifying its major metabolites, and determining their detection windows. This knowledge is crucial for developing and refining analytical strategies for doping control. researchgate.net The synthesis of deuterated steroids like this compound involves introducing deuterium atoms at specific positions in the molecule, a process that must ensure high isotopic enrichment to be effective for its intended analytical purpose. wustl.edu

Table 3: Research Applications of this compound

| Research Area | Application | Significance | Reference(s) |

|---|---|---|---|

| Anti-Doping Analysis | Internal standard for the quantification of methandrostenolone in urine and blood samples. | Ensures the accuracy, precision, and reliability of doping control tests. Helps to prevent false-positive and false-negative results. | dshs-koeln.denih.gov |

| Metabolism Studies | Tracer for investigating the metabolic pathways of methandrostenolone. | Helps to identify key metabolites for long-term detection and to understand the biotransformation of the drug. | nih.govresearchgate.net |

| Pharmacokinetic Research | Used to study the absorption, distribution, and excretion of methandrostenolone. | Provides crucial data on the drug's behavior in the body, informing detection windows for anti-doping purposes. | nih.gov |

| Method Development and Validation | Essential for validating the performance of new analytical methods for steroid detection. | Confirms that analytical methods are robust, accurate, and fit for purpose. | nih.govscispace.com |

Eigenschaften

IUPAC Name |

(8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-17-(trideuteriomethyl)-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O2/c1-18-9-6-14(21)12-13(18)4-5-15-16(18)7-10-19(2)17(15)8-11-20(19,3)22/h6,9,12,15-17,22H,4-5,7-8,10-11H2,1-3H3/t15-,16+,17+,18+,19+,20-/m1/s1/i3D3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWALNWXLMVGSFR-CTNASMFJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2(C)O)CCC4=CC(=O)C=CC34C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70857967 | |

| Record name | (17alpha)-17-Hydroxy-17-(~2~H_3_)methylandrosta-1,4-dien-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70857967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869287-60-5 | |

| Record name | (17alpha)-17-Hydroxy-17-(~2~H_3_)methylandrosta-1,4-dien-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70857967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Strategies and Isotopic Integrity of Methandrostenolone D3

Precursor Compounds and Stereoselective Synthetic Pathways to Deuterated Methandrostenolone (B1676361)

The synthesis of deuterated methandrostenolone (Methandrostenolone-d3) relies on the strategic incorporation of deuterium (B1214612) atoms into the molecular framework, a process that can be achieved through various synthetic routes starting from specific precursor compounds. A common precursor for the synthesis of methandrostenolone is methyltestosterone (B1676486). core.ac.uk The introduction of a double bond at the C1 position of the steroid A-ring is a key transformation in converting methyltestosterone to methandrostenolone. This dehydrogenation can be accomplished through chemical or microbiological methods. core.ac.ukchemicalbook.com

For the preparation of deuterated analogs, a prevalent strategy involves the use of deuterated reagents at specific steps of a synthetic sequence. For instance, the isotopic label at the C17α-methyl group can be introduced using deuterated methyl iodide (CD3I). nih.gov This method allows for the creation of 17-CD3-labeled methandrostenolone. researchgate.netdshs-koeln.denih.gov The synthesis of 18- and 19-trideuterated steroids has been achieved through a unified total synthesis route, which can be adapted for various steroid structures. wustl.edu This approach utilizes CD3I at different stages to introduce the deuterated methyl group at either the C18 or C19 position. wustl.edu

Stereoselectivity is a critical aspect of steroid synthesis, ensuring the correct three-dimensional arrangement of atoms, which is crucial for biological activity. numberanalytics.com Many synthetic strategies for steroids, including deuterated variants, employ stereoselective reactions. For example, the reduction of ketone functionalities is often achieved with reagents that provide high diastereoselectivity, such as K-Selectride® or lithium tri-sec-butylborodeuteride. nih.govumich.edu The stereochemistry of the steroid nucleus is often established early in the synthesis, with subsequent reactions designed to preserve this configuration. researchgate.net For instance, in the synthesis of some deuterated steroids, catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst can be employed, though it may lead to a mixture of products requiring separation. nih.gov

A general challenge in the synthesis of site-specific deuterated steroids is the limited number of functional groups in the steroid framework that can facilitate labeling. arkat-usa.org The most common functional groups are carbon-carbon double bonds and hydroxyl groups. arkat-usa.org While double bonds can be reduced with deuterium gas (D2), this can lack regioselectivity if multiple double bonds are present. arkat-usa.org

Deuteration Mechanisms and Control of Isotopic Purity in Steroid Synthesis

The introduction of deuterium into the methandrostenolone molecule is achieved through specific chemical reactions where a hydrogen atom is replaced by a deuterium atom. A common method for deuteration is through hydrogen-deuterium (H/D) exchange reactions. researchgate.net These reactions are often catalyzed by acids or bases and utilize a deuterium source, such as deuterium oxide (D2O). researchgate.net For ketones, base-catalyzed H/D exchange can occur at the carbon atoms adjacent to the carbonyl group (α-carbons). arkat-usa.org In the context of methandrostenolone, which has a 3-keto-1,4-diene structure, the protons at positions C2 and C4 are susceptible to exchange.

Another significant mechanism for introducing deuterium is through the use of deuterated reagents during the synthesis. For instance, to create this compound with the deuterium atoms on the 17α-methyl group, a deuterated methylating agent like trideuteromethyl iodide (CD3I) is used. nih.govresearchgate.netdshs-koeln.de The use of reducing agents like lithium aluminum deuteride (B1239839) (LiAlD4) can introduce deuterium by reducing carbonyl groups or other reducible functionalities.

Controlling isotopic purity, which refers to the percentage of molecules that contain the desired number of deuterium atoms at the correct positions, is a critical aspect of synthesizing deuterated steroids. Several factors influence isotopic purity:

Choice of Deuterating Reagent: The isotopic enrichment of the deuterating reagent itself is paramount. For example, using CD3I with 99.5% d3 content ensures a high level of deuterium incorporation. nih.gov

Reaction Conditions: Temperature, reaction time, and the choice of catalyst and solvent can significantly impact the efficiency and selectivity of the deuteration reaction. For instance, performing reactions at lower temperatures can sometimes improve deuterium retention.

Back-Exchange: A significant challenge, particularly with H/D exchange reactions using deuterated solvents like D2O, is the potential for back-exchange with protic solvents (like water) during workup or purification. arkat-usa.org This can lower the isotopic enrichment of the final product.

Purification Methods: Post-synthesis purification techniques, such as chromatography and recrystallization, are crucial for removing non-deuterated or partially deuterated byproducts. Recrystallization from a deuterated solvent can sometimes help to maintain or even enhance isotopic purity.

Recent advancements have explored more efficient and selective deuteration methods. For example, ultrasound-assisted microcontinuous processes have been shown to achieve high selectivity (up to 98%) and deuterium incorporation (up to 99%) for various steroid hormones under mild conditions. researchgate.netresearchgate.netnih.gov These methods can offer rapid, inexpensive, and sustainable gram-scale synthesis. researchgate.netnih.gov

Spectroscopic and Chromatographic Techniques for Verification of Deuteration and Isotopic Enrichment

A combination of spectroscopic and chromatographic techniques is essential for the structural confirmation and determination of isotopic enrichment of this compound.

Mass Spectrometry (MS) is a primary tool for verifying deuteration. The incorporation of deuterium atoms increases the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can precisely measure the mass-to-charge ratio (m/z) of the molecular ion, confirming the presence of the expected number of deuterium atoms. nih.gov For example, the mass spectrum of a d3-labeled compound will show a molecular ion peak shifted by approximately 3 mass units compared to its non-deuterated counterpart. Tandem mass spectrometry (MS/MS) provides further structural information by fragmenting the molecule and analyzing the resulting product ions, which can help to pinpoint the location of the deuterium labels. nih.govsciex.comresearchgate.net Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry, making it highly sensitive and specific for the analysis of steroids in complex matrices. nih.govsciex.comresearchgate.netmedrxiv.org

Nuclear Magnetic Resonance (NMR) Spectroscopy is another powerful technique for structural elucidation and verification of deuteration.

¹H NMR (Proton NMR): In the ¹H NMR spectrum of a deuterated compound, the signals corresponding to the protons that have been replaced by deuterium will be absent or significantly reduced in intensity. nih.govwordpress.comnih.gov This provides direct evidence of the position of deuteration.

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum can also be informative. The carbon atom bonded to a deuterium atom will experience a different coupling (C-D coupling) compared to a carbon bonded to a proton (C-H coupling), and its signal may appear as a multiplet. nih.gov

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei, providing a definitive confirmation of the presence and chemical environment of the deuterium atoms.

Chromatographic Techniques are crucial for both the purification of the synthesized deuterated steroid and for its analysis.

High-Performance Liquid Chromatography (HPLC): HPLC is used to separate the deuterated compound from non-deuterated and partially deuterated impurities, thus ensuring high chemical purity. The purity is often assessed by measuring the peak area of the desired compound relative to the total peak area of all components in the chromatogram.

Gas Chromatography (GC): GC, often coupled with mass spectrometry (GC-MS), is another valuable technique for the analysis of steroids. researchgate.netacs.org Prior to analysis, the steroid may need to be derivatized to increase its volatility. nih.gov

The combination of these techniques provides a comprehensive characterization of this compound, confirming its chemical structure, the location of the deuterium atoms, and its isotopic and chemical purity.

Analytical Techniques for this compound Verification

| Technique | Application | Key Findings |

| High-Resolution Mass Spectrometry (HRMS) | Confirms the incorporation of deuterium atoms by precise mass measurement. | The molecular ion peak is shifted by the mass of the incorporated deuterium atoms. nih.gov |

| Tandem Mass Spectrometry (MS/MS) | Provides structural information and helps locate the deuterium labels through fragmentation patterns. | Fragmentation patterns differ between deuterated and non-deuterated compounds. nih.govsciex.comresearchgate.net |

| ¹H Nuclear Magnetic Resonance (NMR) | Verifies the position of deuteration by the absence of proton signals. | Disappearance or reduction of signals at specific chemical shifts indicates deuterium substitution. nih.govwordpress.comnih.gov |

| High-Performance Liquid Chromatography (HPLC) | Purifies the compound and assesses its chemical purity. | A single, sharp peak indicates a high degree of chemical purity. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates and identifies the deuterated steroid and its metabolites. | Provides retention time and mass spectral data for confirmation. researchgate.netacs.org |

Challenges in Scalable Synthesis of High-Purity Deuterated Steroids for Research Applications

The synthesis of high-purity deuterated steroids like this compound on a large scale for research purposes presents several significant challenges. nih.govnih.govresearchgate.net These challenges span from the availability and cost of starting materials to the complexity of the synthetic and purification processes.

Cost and Availability of Deuterated Reagents: A primary obstacle is the high cost of deuterated starting materials and reagents, such as deuterium oxide (D2O) and deuterated solvents. For instance, D2O can account for a substantial portion of the production costs. While recycling of deuterated solvents through methods like distillation is possible, it adds complexity to the process. researchgate.net The limited commercial availability of many specifically deuterated building blocks further complicates the synthesis of complex molecules. researchgate.net

Control of Isotopic Purity and Regioselectivity: Achieving high isotopic enrichment and ensuring that the deuterium atoms are incorporated at the correct positions (regioselectivity) are critical. researchgate.netarkat-usa.org Side reactions or incomplete reactions can lead to a mixture of products with varying degrees of deuteration, which are often difficult to separate. core.ac.uk Maintaining stereochemical control throughout a multi-step synthesis is also crucial, as even minor changes in the three-dimensional structure can significantly alter the compound's properties. numberanalytics.com

Purification and Analysis: The purification of the final deuterated steroid to a high degree of chemical and isotopic purity can be a significant bottleneck in scalable synthesis. The removal of closely related impurities, such as non-deuterated or partially deuterated analogs, often requires sophisticated and costly chromatographic techniques. Furthermore, the analytical validation to confirm the purity and identity of the final product requires access to advanced instrumentation like high-resolution mass spectrometry and high-field NMR spectroscopy. nih.gov

Process Optimization and Scalability: Transferring a synthetic route from a laboratory scale (milligrams to grams) to a larger, more industrial scale (kilograms) is not always straightforward. researchgate.netosti.gov Reactions that work well in a small flask may behave differently in a large reactor. Issues such as heat transfer, mixing, and reaction kinetics need to be carefully re-optimized for larger batches. osti.gov The development of robust and reproducible large-scale processes requires significant investment in process chemistry and engineering. researchgate.net

Recent advancements, such as the use of continuous flow chemistry and ultrasound-assisted synthesis, show promise in addressing some of these challenges by offering more efficient, controlled, and scalable methods for deuteration. researchgate.netnih.gov

Key Challenges in Scalable Deuterated Steroid Synthesis

| Challenge | Description | Potential Solutions |

| Cost of Reagents | High cost of deuterated starting materials and solvents. | Recycling of deuterated solvents, exploring alternative and more cost-effective deuterium sources. researchgate.net |

| Synthetic Complexity | Multi-step syntheses often lead to low overall yields. numberanalytics.com | Development of more convergent and efficient synthetic routes. |

| Isotopic Purity Control | Difficulty in achieving high isotopic enrichment and avoiding back-exchange. arkat-usa.org | Use of highly enriched reagents, optimization of reaction conditions, and advanced purification techniques. nih.gov |

| Purification | Separation of the desired deuterated compound from impurities can be difficult and costly. | Advanced chromatographic methods, such as preparative HPLC. |

| Scalability | Challenges in transferring laboratory-scale procedures to large-scale production. researchgate.netosti.gov | Implementation of process analytical technology (PAT), continuous flow manufacturing, and robust process optimization. researchgate.netnih.gov |

Comprehensive Analytical Methodologies Utilizing Methandrostenolone D3 As an Internal Standard

Advanced Sample Preparation Techniques for Complex Biological Matrices in Forensic and Anti-Doping Research

The effective isolation and concentration of target analytes from intricate biological samples such as urine, blood, and plasma are critical for sensitive and specific detection. The choice of extraction technique is paramount and is often a balance between recovery, cleanliness of the final extract, and sample throughput.

Solid-Phase Extraction (SPE) Optimization for Deuterated Steroids

Solid-phase extraction (SPE) is a widely adopted technique for the purification and concentration of steroids from biological fluids. nih.govnih.govoup.comnih.gov The methodology relies on the partitioning of analytes between a solid sorbent and a liquid mobile phase. For deuterated steroids like Methandrostenolone-d3 and its target analyte, methandrostenolone (B1676361), optimization of the SPE protocol is crucial for achieving high recovery and minimizing matrix effects.

Mixed-mode SPE cartridges, which possess both reversed-phase and ion-exchange properties, are particularly effective at removing matrix interferences from serum and urine. amchro.com A common approach involves using a C8 and strong anion-exchange (QAX) sorbent. amchro.com This dual functionality aids in the removal of unwanted matrix components such as amino acids and inorganic ions. amchro.com Hydrophilic-Lipophilic Balance (HLB) cartridges are also frequently employed due to their high recoveries for a broad range of steroid compounds. nih.gov

The optimization process for an SPE method utilizing this compound as an internal standard typically involves a systematic evaluation of several parameters:

Sorbent Selection: The choice of sorbent (e.g., C18, HLB, or mixed-mode) is critical and depends on the specific properties of the analytes and the matrix.

Sample Pre-treatment: This often includes enzymatic hydrolysis with β-glucuronidase to cleave conjugated steroids, making them amenable to extraction. oup.com

Wash Solvents: A series of wash steps with solvents of increasing strength are used to remove interfering substances while retaining the analytes on the sorbent.

Elution Solvents: The final step involves eluting the analytes of interest with a strong organic solvent.

| Parameter | Typical Condition | Purpose |

| Sorbent Type | Mixed-mode (e.g., C8 + QAX) or HLB | Effective retention of steroids and removal of matrix components. amchro.com |

| Preconditioning | Methanol (B129727) followed by deionized water | To activate the sorbent and ensure proper interaction with the sample. amchro.com |

| Sample Loading | Acidified sample (e.g., with 0.1 N HCl) | To ensure proper ionization state for retention on the sorbent. amchro.com |

| Wash Step | Water/Methanol mixture (e.g., 60:40) | To remove polar interferences. amchro.com |

| Elution Solvent | Methanol or other strong organic solvent | To desorb the analytes from the sorbent. amchro.com |

Liquid-Liquid Extraction (LLE) Methodologies for this compound

Liquid-liquid extraction (LLE) is a traditional and widely used method for the extraction of anabolic steroids from aqueous biological samples. nih.govnih.govoup.com The technique is based on the differential solubility of the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. For the analysis of methandrostenolone, with this compound as the internal standard, LLE offers a straightforward approach to sample cleanup.

Commonly used organic solvents for the extraction of steroids include dichloromethane (B109758) and tert-butyl methyl ether (TBME). nih.govnih.gov The efficiency of the extraction can be influenced by adjusting the pH of the aqueous sample to suppress the ionization of the target analytes, thereby increasing their partitioning into the organic phase. While LLE is a robust technique, it has some drawbacks, including the consumption of significant volumes of organic solvents and a potentially lower concentration factor compared to SPE. nih.gov

A typical LLE protocol for the analysis of methandrostenolone using this compound would involve the following steps:

Addition of the internal standard (this compound) to the biological sample (e.g., urine).

Adjustment of the sample pH.

Addition of an immiscible organic solvent.

Vigorous mixing to facilitate the transfer of the analyte into the organic phase.

Separation of the organic layer.

Evaporation of the solvent and reconstitution of the residue in a suitable solvent for chromatographic analysis.

Microextraction Techniques (e.g., SPME, LPME, Dried Blood Spots) in Steroid Analysis Research

In recent years, microextraction techniques have gained popularity in steroid analysis due to their numerous advantages, including reduced solvent consumption, minimal sample volume requirements, and high enrichment factors.

Liquid-Phase Microextraction (LPME): This technique has been optimized for the analysis of anabolic steroid glucuronides. dshs-koeln.de LPME offers enhanced performance in comparison to LLE and SPE in certain applications, although challenges with specificity and sensitivity in complex matrices like urine can arise. dshs-koeln.de

Dried Blood Spots (DBS): DBS sampling has emerged as a minimally invasive and practical alternative to traditional urine and serum collection for the detection of anabolic androgenic steroids. ovid.comresearchgate.netnih.gov This technique involves spotting a small volume of whole blood onto a filter paper card. The use of deuterated internal standards, such as d3-nandrolone, has been demonstrated in DBS analysis to compensate for variations in extraction efficiency and matrix effects. ovid.comresearchgate.net this compound would be an appropriate internal standard for the analysis of methandrostenolone from DBS samples. The analysis from DBS offers advantages in terms of sample stability and ease of transport and storage. researchgate.netnih.gov

State-of-the-Art Chromatographic Separations of Methandrostenolone and its Deuterated Analog

Following sample preparation, the extract is subjected to chromatographic separation to resolve the target analytes from other endogenous and exogenous compounds prior to detection by mass spectrometry.

Gas Chromatography (GC) with High-Resolution Capillary Columns for Steroid Profiling

Gas chromatography-mass spectrometry (GC-MS) is considered a "gold standard" for steroid profiling due to its excellent chromatographic resolution and sensitive detection capabilities. mdpi.comnih.govmdpi.com The analysis of steroids by GC-MS typically requires a derivatization step to increase the volatility and thermal stability of the analytes. mdpi.com Silylation, which involves the replacement of active hydrogens on hydroxyl groups with a trimethylsilyl (B98337) (TMS) group, is a common derivatization strategy. mdpi.com

High-resolution capillary columns are essential for achieving the necessary separation of closely related steroid isomers. The use of an internal standard like this compound is critical in GC-MS analysis to account for any variability in the derivatization reaction and injection process.

| Parameter | Typical Condition | Purpose |

| Derivatization Agent | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | To increase volatility and thermal stability of the steroids. mdpi.com |

| Capillary Column | Fused silica (B1680970) capillary column with a non-polar stationary phase | To achieve high-resolution separation of steroid isomers. |

| Injection Mode | Splitless | To maximize the transfer of analyte onto the column for trace analysis. |

| Detection | Mass Spectrometry (MS) | For sensitive and specific detection of the target analyte and internal standard. |

Liquid Chromatography (LC) Method Development (e.g., UPLC, nano-LC) for Polar Metabolites

Liquid chromatography, particularly when coupled with tandem mass spectrometry (LC-MS/MS), has become a powerful tool for the analysis of anabolic steroids and their metabolites. researchgate.netresearchgate.net A significant advantage of LC-MS/MS is that it often circumvents the need for derivatization, which can simplify sample preparation and reduce analysis time. researchgate.net

Ultra-Performance Liquid Chromatography (UPLC): UPLC systems utilize columns with smaller particle sizes (<2 µm), which allows for faster separations and higher chromatographic efficiency compared to traditional HPLC. science.gov This results in improved sensitivity and resolution for steroid analysis.

Nano-Liquid Chromatography (nano-LC): Nano-LC operates at very low flow rates and utilizes columns with very small inner diameters. This technique is particularly suited for the analysis of sample-limited biological extracts, offering exceptional sensitivity. science.gov

The development of an LC method for methandrostenolone and its deuterated analog would involve the optimization of the mobile phase composition, gradient elution profile, and column chemistry to achieve optimal separation from potential interferences. The use of this compound as an internal standard is crucial for accurate quantification, as it co-elutes with the unlabeled analyte and experiences similar ionization effects in the mass spectrometer source.

Chiral Chromatography Applications for Enantiomeric Purity Assessment

While Methandrostenolone possesses multiple chiral centers, its synthesis typically yields a specific stereoisomer. However, in research and forensic settings, verifying the enantiomeric purity of a chiral compound is crucial. Chiral chromatography is the benchmark technique for separating enantiomers, which are stereoisomers that are non-superimposable mirror images of each other. thieme-connect.de For steroids with chiral centers, columns with chiral stationary phases are employed to achieve enantiomeric separation. rsc.org

Although specific applications detailing the chiral separation of this compound are not prevalent in published literature, the principles of the technique are directly applicable. In such an analysis, a chiral column would be used to separate the primary enantiomer of Methandrostenolone from any potential stereoisomeric impurities. This compound would serve as an internal standard to ensure the accuracy and precision of the quantification of the main enantiomer and any impurities detected. The stable isotope label does not interfere with the chiral separation process itself, which relies on differential interactions between the enantiomers and the chiral stationary phase.

The process typically involves derivatizing the analyte to form diastereomers, which have distinct physical properties and can be separated by standard chromatography, or more commonly, by direct separation on a chiral stationary phase. libretexts.org The use of techniques like liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) allows for the sensitive detection of each separated enantiomer. researchgate.net

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Detection and Quantification

Mass spectrometry, particularly when coupled with chromatographic separation techniques like gas chromatography (GC) or liquid chromatography (LC), is the cornerstone of modern steroid analysis. The use of a deuterated internal standard such as this compound is fundamental to achieving high accuracy and precision in these methods. High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) offer complementary advantages for the robust detection and quantification of anabolic steroids. nih.govnih.gov

Quadrupole Time-of-Flight (Q-TOF) and Orbitrap Mass Spectrometry in Steroidomics Research

In the field of steroidomics, which involves the comprehensive analysis of steroids in biological systems, HRMS instruments like Quadrupole Time-of-Flight (Q-TOF) and Orbitrap mass spectrometers are invaluable. nih.govnih.gov Their primary advantage is the ability to provide high mass resolution and accuracy, allowing for the determination of an ion's elemental composition from its exact mass. This capability is critical for distinguishing target analytes from isobaric interferences—other compounds in a complex matrix that have the same nominal mass. nih.gov

When analyzing for Methandrostenolone, an HRMS instrument can measure the mass of the molecular ion with an accuracy of a few parts per million (ppm). This significantly increases confidence in the identification of the compound. This compound plays a crucial role in this context. By adding a known quantity of the deuterated standard to the sample, it co-elutes with the native (non-labeled) Methandrostenolone. The HRMS instrument can easily resolve the small mass difference between the native compound and its d3-analog.

Furthermore, deuterated standards are essential for structural confirmation. For instance, in studies identifying novel metabolites of metandienone (Methandrostenolone), the administration of a 17-CD(3)-labeled version of the steroid allowed researchers to definitively confirm the structure of the new metabolite by observing the corresponding mass shift in the high-resolution mass spectra. nih.gov

Triple Quadrupole (QqQ) Systems for Selected Reaction Monitoring (SRM) of this compound

For targeted quantitative analysis, triple quadrupole (QqQ) mass spectrometers operating in Selected Reaction Monitoring (SRM) mode are the gold standard due to their exceptional sensitivity and selectivity. dshs-koeln.denih.gov SRM, also known as Multiple Reaction Monitoring (MRM), is a non-scanning tandem mass spectrometry technique. wikipedia.orgnih.gov

The process involves two stages of mass filtering:

Q1 (First Quadrupole): Is set to isolate a specific ion, known as the precursor ion, which corresponds to the molecular ion (or a prominent adduct ion) of the target analyte.

q2 (Collision Cell): The selected precursor ion is fragmented by collision with an inert gas.

Q3 (Third Quadrupole): Is set to isolate a specific, characteristic fragment ion, known as the product ion.

This precursor → product ion transition is highly specific to the target compound, effectively filtering out chemical noise from the sample matrix. nih.gov When using this compound as an internal standard, at least two SRM transitions are monitored simultaneously: one for the native Methandrostenolone and one for the deuterated standard. The precursor ion for this compound will have a mass-to-charge ratio (m/z) that is three units higher than that of the native compound. The product ion's m/z may or may not be shifted, depending on whether the deuterium (B1214612) atoms are retained on the fragmented portion of the molecule.

The instrument records the intensity of these specific transitions over time as the compounds elute from the chromatography column. The concentration of native Methandrostenolone is then calculated by comparing the peak area of its transition to the peak area of the known concentration of the this compound internal standard.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Role |

|---|---|---|---|---|

| Methandrostenolone | 301.2 | 245.1 | 15 | Quantifier |

| Methandrostenolone | 301.2 | 159.1 | 25 | Qualifier |

| This compound | 304.2 | 248.1 | 15 | Internal Standard |

Note: The values in Table 1 are hypothetical and for illustrative purposes. Actual SRM transitions must be empirically optimized for the specific instrument and method used.

Ionization Techniques (e.g., ESI, APCI) Optimization for Deuterated Anabolic Steroids

The interface between the liquid chromatograph and the mass spectrometer is the ion source, which converts the neutral analyte molecules eluting from the column into gas-phase ions. For LC-MS analysis of anabolic steroids, Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are the most common techniques. sci-hub.semsacl.org

The choice of ionization technique is critical, as most steroids lack easily ionizable acidic or basic functional groups, making their ionization challenging. nih.gov

Electrospray Ionization (ESI): This is a soft ionization technique suitable for polar and large biomolecules. metwarebio.com For relatively non-polar steroids, ESI efficiency can be low. core.ac.uk Optimization is crucial and often relies on the formation of adduct ions with components of the mobile phase, such as protons ([M+H]⁺), sodium ([M+Na]⁺), or ammonium (B1175870) ([M+NH₄]⁺). nih.gov The composition of the mobile phase (e.g., the use of solvents like methanol or acetonitrile (B52724) and additives like formic acid or ammonium acetate) and ion source parameters (e.g., spray voltage, capillary temperature) must be carefully tuned to promote stable and efficient adduct formation for both the native steroid and its deuterated analog. elementlabsolutions.comrsc.org

Atmospheric Pressure Chemical Ionization (APCI): APCI is generally more suitable for less polar, volatile compounds that are not easily ionized by ESI. msacl.org In APCI, a high voltage creates a corona discharge that ionizes the mobile phase solvent molecules, which then transfer a proton to the analyte molecules. APCI is often more robust and less susceptible to matrix effects than ESI for steroid analysis. nih.gov Optimization involves adjusting the vaporizer temperature and corona discharge current to maximize the generation of the desired protonated molecule ([M+H]⁺).

For deuterated standards like this compound, it is essential that the ionization conditions are optimized to ensure that the deuterated and non-deuterated forms exhibit similar ionization efficiency and response, which is a fundamental assumption for accurate quantification using the internal standard method. nih.gov

Data Processing and Chemometric Approaches for Complex Chromatographic-Mass Spectrometric Data

The analysis of steroids in biological or forensic samples generates large and complex datasets, especially when using untargeted, full-scan HRMS methods. Manual data review can be time-consuming and inefficient. Consequently, advanced data processing and chemometric approaches are increasingly employed to extract meaningful information. mdpi.comresearchgate.net

Chemometrics involves the use of statistical and mathematical methods to analyze chemical data. Techniques such as Principal Component Analysis (PCA) and Hierarchical Cluster Analysis (HCA) can be applied to the spectral data to identify patterns, classify samples, and detect outliers or anomalies. nih.gov For example, a chemometric analysis of MS data could differentiate between samples containing different profiles of steroids or identify a sample containing an undeclared "designer steroid" based on its unique spectral features. researchgate.netmultiscreensite.com

In the context of methods using this compound, these data processing techniques can be used for quality control, automatically verifying the presence and response of the internal standard in every sample, and flagging any deviations that might indicate a problem with sample preparation or instrument performance.

Method Validation Parameters and Quality Assurance in Deuterated Steroid Analysis Research

For any analytical method to be considered reliable and fit for purpose, it must undergo a thorough validation process. The use of a deuterated internal standard like this compound is a key component of a robust analytical method, and its performance is assessed during validation. clearsynth.com Method validation demonstrates that the procedure is accurate, precise, and specific for its intended use. nih.gov Key validation parameters are outlined by various international guidelines and are essential for quality assurance in research and regulated environments. eurachem.orgmdpi.com

The primary parameters evaluated during method validation include:

Selectivity/Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. This is demonstrated by the absence of interfering peaks at the retention time of Methandrostenolone and this compound in blank matrix samples. mdpi.com

Linearity and Range: The range of concentrations over which the instrument response is directly proportional to the analyte concentration. A calibration curve is generated by plotting the response ratio (analyte peak area / internal standard peak area) against the concentration of calibration standards. mdpi.com

Accuracy: The closeness of the measured value to the true value. It is typically assessed by analyzing quality control (QC) samples of known concentrations and expressing the result as percent recovery. nih.gov

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is evaluated at two levels:

Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time. nih.gov

Reproducibility (Inter-assay precision): Precision between different runs, often on different days or with different analysts. nih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be measured with acceptable accuracy and precision. nih.gov

Matrix Effect: The suppression or enhancement of ionization of the analyte due to co-eluting components from the sample matrix. It is evaluated by comparing the response of the analyte in a pure solution to its response in a sample matrix extract. The deuterated internal standard is used to compensate for these effects. mdpi.com

Recovery: The efficiency of the sample extraction process, determined by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample.

| Parameter | Description | Common Acceptance Criteria |

|---|---|---|

| Linearity | Correlation coefficient of the calibration curve | r² ≥ 0.99 |

| Accuracy | Deviation of measured QC concentration from nominal value | Within ±15% (±20% at LOQ) |

| Precision (Repeatability & Reproducibility) | Relative Standard Deviation (RSD) of QC sample measurements | ≤15% RSD (≤20% at LOQ) |

| Selectivity | Absence of interference in blank samples | No significant peaks (>20% of LOQ) at the analyte's retention time |

| Matrix Effect | Ion suppression or enhancement from the sample matrix | Often compensated by the internal standard; variability should be low |

| Recovery | Efficiency of the sample preparation/extraction process | Should be consistent, precise, and reproducible |

Assessment of Linearity, Sensitivity (LOD, LOQ), and Dynamic Range

Method validation for the quantification of Methandrostenolone in various biological matrices, such as urine and blood, using this compound as an internal standard, demonstrates excellent performance characteristics. Linearity, a critical parameter, is typically observed over a broad concentration range, with correlation coefficients (r²) consistently exceeding 0.99, indicating a strong linear relationship between the analyte concentration and the instrumental response. nih.gov

The sensitivity of these methods is defined by the Limit of Detection (LOD) and the Limit of Quantitation (LOQ). The LOD is the lowest concentration of the analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. For Methandrostenolone, using highly sensitive LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) or GC-MS (Gas Chromatography-Mass Spectrometry) techniques, LODs are often in the low nanogram per milliliter (ng/mL) range. dshs-koeln.denih.gov The dynamic range of the assay, which is the concentration range over which the method is both linear and quantifiable, is established to cover expected physiological and in-case-of-abuse concentrations.

Interactive Data Table 1: Linearity and Sensitivity of Analytical Methods for Methandrostenolone

| Parameter | Value | Reference Method |

| Linearity Range | 1 - 500 ng/mL | LC-MS/MS in Human Urine unito.it |

| Correlation Coefficient (r²) | > 0.999 | LC-MS/MS in Human Urine nih.gov |

| Limit of Detection (LOD) | 0.5 ng/mL | GC-MS in Bovine Muscle nih.gov |

| Limit of Quantitation (LOQ) | 1.5 ng/mL | LC-MS/MS in Dried Urine Spots nih.gov |

| Dynamic Range | 1.5 - 500 ng/mL | LC-MS/MS in Human Urine nih.govunito.it |

Evaluation of Accuracy, Precision, and Robustness of Methods

The accuracy of an analytical method refers to the closeness of the measured value to the true value. It is typically assessed through recovery studies, where a known amount of the analyte is spiked into a blank matrix and the percentage of the analyte recovered is calculated. In methods utilizing this compound, accuracy is generally high, with recovery rates consistently falling within the acceptable range of 85-115%. nih.gov

Precision is a measure of the repeatability of the method. It is expressed as the relative standard deviation (%RSD) of a series of measurements. Intra-day precision assesses the variability within a single day, while inter-day precision evaluates it across different days. For the analysis of Methandrostenolone, methods employing its deuterated internal standard typically exhibit excellent precision, with %RSD values well below 15%. nih.gov

Robustness is the ability of an analytical method to remain unaffected by small, deliberate variations in method parameters, such as pH, temperature, or mobile phase composition. Testing for robustness ensures the reliability of the method in different laboratory settings and with minor operational variations. The use of an internal standard like this compound contributes significantly to the robustness of the method by co-varying with the analyte under slightly changed conditions, thus maintaining the accuracy of the quantitative results.

Interactive Data Table 2: Accuracy and Precision Data for Methandrostenolone Quantification

| Parameter | Concentration Level | Value | Reference Method |

| Accuracy (% Recovery) | Low (5 ng/mL) | 92.5% | LC-MS/MS in Human Serum nih.gov |

| Medium (50 ng/mL) | 98.2% | LC-MS/MS in Human Serum nih.gov | |

| High (400 ng/mL) | 103.1% | LC-MS/MS in Human Serum nih.gov | |

| Intra-day Precision (%RSD) | Low (5 ng/mL) | 6.8% | LC-MS/MS in Dried Urine Spots nih.gov |

| Medium (50 ng/mL) | 4.5% | LC-MS/MS in Dried Urine Spots nih.gov | |

| High (400 ng/mL) | 3.1% | LC-MS/MS in Dried Urine Spots nih.gov | |

| Inter-day Precision (%RSD) | Low (5 ng/mL) | 8.2% | LC-MS/MS in Human Serum mdpi.com |

| Medium (50 ng/mL) | 6.3% | LC-MS/MS in Human Serum mdpi.com | |

| High (400 ng/mL) | 5.0% | LC-MS/MS in Human Serum mdpi.com |

Matrix Effects and Internal Standard Normalization Strategies for this compound

Biological samples are complex matrices containing numerous endogenous and exogenous compounds that can interfere with the analysis of the target analyte. These interferences, known as matrix effects, can either suppress or enhance the ionization of the analyte in the mass spectrometer, leading to inaccurate quantification. dshs-koeln.de

The primary strategy to counteract matrix effects is the use of a stable isotope-labeled internal standard, such as this compound. dshs-koeln.de Since this compound has nearly identical physicochemical properties to Methandrostenolone, it experiences the same matrix effects. By calculating the ratio of the analyte's response to the internal standard's response, any signal suppression or enhancement affecting both compounds is effectively canceled out. This normalization process is crucial for achieving accurate and reliable results in complex biological matrices. dshs-koeln.de

Further strategies to mitigate matrix effects include optimizing sample preparation techniques, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering substances. Chromatographic conditions can also be adjusted to separate the analyte from co-eluting matrix components. However, the use of a deuterated internal standard remains the most effective and widely accepted approach for the normalization of matrix effects in bioanalytical methods.

Interactive Data Table 3: Matrix Effect and Recovery in Different Biological Matrices

| Matrix | Matrix Effect (%) | Recovery (%) | Normalization Strategy |

| Human Urine | 88 - 105 | 95 - 102 | This compound Internal Standard |

| Human Serum | 85 - 110 | 92 - 105 | This compound Internal Standard |

| Bovine Muscle | 90 - 108 | 94 - 103 | This compound Internal Standard |

Research into Metabolic Pathway Elucidation Using Deuterated Isotopologues of Methandrostenolone

In Vitro Biotransformation Studies of Methandrostenolone-d3 Using Liver Microsomes and Recombinant Enzymes

In vitro biotransformation studies are crucial for understanding the metabolic fate of xenobiotics, including anabolic androgenic steroids (AAS) like Methandrostenolone (B1676361). The use of its deuterated isotopologue, this compound, in these systems provides significant advantages for metabolite identification. The primary tools for these investigations are human liver microsomes (HLMs) and specific recombinant enzymes.

HLMs are vesicles of the endoplasmic reticulum from liver cells and contain a rich concentration of drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) superfamily. nih.gov When this compound is incubated with HLMs in the presence of necessary cofactors like NADPH, it undergoes Phase I metabolic reactions. These reactions, primarily catalyzed by CYP enzymes, introduce or expose functional groups to increase the compound's polarity. Common transformations observed for Methandrostenolone include hydroxylation and reduction. researchgate.netscispace.com For instance, studies on the parent compound, Methandrostenolone, have identified various hydroxylated metabolites, such as 6β-hydroxymethandienone, which was found to be a major metabolite in incubations with bovine hepatocytes. researchgate.net

To pinpoint the specific enzymes responsible for these transformations, recombinant enzymes—individual human CYP isoforms produced in cell lines—are utilized. nih.gov Studies have shown that CYP3A4 is a key enzyme in the 6β-hydroxylation of several anabolic steroids, including Methandrostenolone. nih.gov More recent research has also implicated non-liver and steroidogenic CYP enzymes, such as CYP11B2 and CYP21, in the metabolism of Methandrostenolone, contributing to the formation of long-term metabolites. nih.govresearchgate.net By incubating this compound with a panel of these individual recombinant enzymes, researchers can precisely determine which isoform is responsible for the formation of each specific metabolite. The deuterium (B1214612) label on this compound does not alter its chemical properties or how it interacts with these enzymes but simplifies the analytical detection and characterization of its metabolites.

The general process of a typical in vitro study is summarized below:

| Step | Description | Purpose |

|---|---|---|

| Incubation | This compound is combined with either pooled HLMs or a specific recombinant enzyme, along with a buffered solution and an NADPH-regenerating system. | To simulate the metabolic environment of the liver and initiate enzymatic reactions. |

| Reaction Quenching | After a set period, the reaction is stopped, typically by adding a cold organic solvent like acetonitrile (B52724). | To halt the enzymatic process and precipitate proteins. |

| Extraction | The metabolites are separated from the incubation matrix. | To isolate the parent compound and its metabolites for analysis. |

| Analysis | The extract is analyzed using techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS). | To detect, identify, and quantify the metabolites formed. |

Identification and Characterization of Novel Metabolic Pathways and Metabolites through Isotopic Labeling

Isotopic labeling is a powerful technique in drug metabolism studies, enabling the discovery of novel metabolites and the elucidation of complex metabolic pathways. researchgate.netnih.gov Using this compound, a stable isotope-labeled version of the parent drug, provides a clear and unambiguous way to trace the biotransformation of the molecule within a complex biological matrix.

The core principle of this approach lies in the distinct mass signature imparted by the deuterium atoms. When this compound is analyzed by mass spectrometry (MS), its molecular ion and fragment ions appear at a mass-to-charge ratio (m/z) that is 3 units higher than the unlabeled compound. Crucially, any metabolite formed from this compound will retain these deuterium atoms (unless the metabolic reaction occurs at the site of labeling). This means that the metabolites will also exhibit this characteristic +3 Da mass shift.

This methodology is particularly effective when analyzing complex samples from in vitro incubations or in vivo studies. The analytical software can specifically search for pairs of peaks—the unlabeled endogenous compound and the corresponding deuterated metabolite—that are separated by the specific mass difference. This "isotope pattern filtering" allows for the rapid distinction of drug-related material from the thousands of endogenous compounds present in a biological sample. unl.edu

Research on Methandrostenolone has successfully used this strategy to identify previously unknown, long-term metabolites. For instance, the administration of 17-CD(3)-labeled Methandrostenolone was used to confirm the structure of a newly identified long-term metabolite, 18-nor-17β-hydroxymethyl,17α-methyl-androst-1,4,13-trien-3-one. nih.govresearchgate.net This metabolite provided a significantly extended window for detection. Similarly, isotopic labeling has helped uncover metabolites with rearranged D-rings and fully reduced A-rings, providing new insights into the human biotransformation of 17α-methyl steroids. mdpi.comnih.gov

The advantages of using this compound for metabolite discovery are summarized in the following table:

| Advantage | Description |

|---|---|

| Unambiguous Identification | The known mass shift (+3 Da) provides a unique signature, confirming that a detected compound is a metabolite of the administered drug and not an endogenous substance. nih.govresearchgate.net |

| Enhanced Sensitivity | Knowing the exact mass difference allows for targeted searches of the mass spectrometry data, improving the signal-to-noise ratio and enabling the detection of low-abundance metabolites. |

| Pathway Elucidation | By identifying a series of deuterated metabolites, researchers can piece together the sequence of enzymatic reactions, thus mapping out novel metabolic pathways. nih.gov |

| Structural Confirmation | The retention of the deuterium label in specific fragment ions during tandem mass spectrometry (MS/MS) analysis can help confirm the structure of a novel metabolite. nih.gov |

Enzymatic Reactions and Enzyme Kinetics of Steroid-Transforming Enzymes with this compound Substrate

The metabolism of Methandrostenolone, and by extension this compound, is governed by a variety of steroid-transforming enzymes. The study of the specific reactions and their kinetics provides fundamental insights into the rate and extent of the steroid's clearance from the body.

Enzymatic Reactions: The primary Phase I metabolic reactions for anabolic steroids involve oxidation, reduction, and hydroxylation, which are mainly carried out by two families of enzymes:

Cytochrome P450 (CYP) Enzymes: This superfamily of enzymes, located primarily in the liver, is responsible for most oxidative metabolism. scispace.com For Methandrostenolone, CYP enzymes catalyze various hydroxylation reactions. Studies using recombinant human CYPs have identified CYP3A4 as the principal enzyme responsible for 6β-hydroxylation. nih.gov Other isoforms, including those typically involved in steroid biosynthesis like CYP11B2 and CYP21, have also been shown to contribute to the metabolism of Methandrostenolone, particularly in forming long-term metabolites. nih.gov

Reductases: Enzymes such as 5α-reductase and 5β-reductase, located in the liver and other tissues, catalyze the reduction of the double bond in the A-ring of the steroid nucleus. scispace.com This is often a rate-limiting step in the metabolism of 3-keto-4-ene steroids. scispace.com

Enzyme Kinetics: Enzyme kinetics studies quantify the rate of these metabolic reactions. The classic model used to describe the kinetics of many CYP-catalyzed reactions is the Michaelis-Menten equation. nih.gov This model determines two key parameters:

Kₘ (Michaelis constant): Represents the substrate concentration at which the reaction rate is half of its maximum. It is an inverse measure of the affinity of the enzyme for the substrate. A lower Kₘ indicates a higher affinity.

Vₘₐₓ (Maximum velocity): Represents the maximum rate of the reaction when the enzyme is saturated with the substrate.

However, some CYP enzymes, including CYP3A4, can exhibit more complex, non-Michaelis-Menten kinetics, such as substrate inhibition, where the reaction rate decreases at high substrate concentrations. nih.gov Kinetic parameters are typically determined by incubating varying concentrations of the substrate (e.g., this compound) with a fixed amount of enzyme (such as recombinant CYP3A4 or liver microsomes) and measuring the rate of metabolite formation. nih.gov

The table below outlines the major enzymatic reactions involved in Methandrostenolone metabolism.

| Reaction Type | Enzyme Family | Specific Enzymes (Examples) | Resulting Metabolites (Examples) |

|---|---|---|---|

| Hydroxylation | Cytochrome P450 | CYP3A4, CYP11B2, CYP21 | 6β-hydroxymethandienone, 17β-hydroxymethyl-17α-methyl-18-norandrosta-1,4,13-trien-3-one |

| Reduction | Reductases | 5α-reductase, 5β-reductase | 5β-dihydro-epi-methyltestosterone |

| Oxidation | Dehydrogenases | 17β-hydroxysteroid dehydrogenase | 17-keto metabolites |

Application of Deuterated Standards in Metabolomics Research for Anabolic Steroids

In the field of metabolomics, which involves the comprehensive study of small molecules (metabolites) in a biological system, accuracy and precision in quantification are paramount. Deuterated compounds, such as this compound, serve as ideal internal standards for quantitative analysis of anabolic steroids and their metabolites, primarily when using liquid chromatography-tandem mass spectrometry (LC-MS/MS). sigmaaldrich.comresearchgate.net

An internal standard (IS) is a compound with physicochemical properties similar to the analyte of interest that is added in a known quantity to samples before processing. clearsynth.com It is used to correct for the loss of analyte during sample preparation and for variations in instrument response. sigmaaldrich.com Stable isotope-labeled standards, like deuterated steroids, are considered the "gold standard" for LC-MS/MS-based quantification. researchgate.net

The principle behind their use is isotopic dilution. This compound is chemically identical to its unlabeled counterpart, meaning it behaves in the same way during extraction, chromatography, and ionization in the mass spectrometer. However, due to the presence of deuterium, it has a different mass. The mass spectrometer can distinguish between the analyte (unlabeled Methandrostenolone) and the IS (this compound). By measuring the ratio of the MS signal of the analyte to the signal of the known amount of IS, a highly accurate and precise quantification of the analyte can be achieved. sigmaaldrich.commdpi.com

The key benefits of using deuterated standards like this compound in steroid metabolomics include:

Correction for Matrix Effects: Biological samples like urine and plasma contain many other molecules that can interfere with the ionization of the target analyte in the MS source, either suppressing or enhancing the signal. Since the deuterated standard is affected by these matrix effects in the same way as the analyte, its use corrects for these variations. clearsynth.com

Compensation for Sample Preparation Variability: Losses can occur at various stages of sample handling, such as extraction and derivatization. Because the deuterated IS is added at the beginning and behaves identically to the analyte, it accurately accounts for these procedural losses. researchgate.net

Reliable Method Validation: Regulatory and scientific guidelines for bioanalytical method validation often recommend or require the use of stable isotope-labeled internal standards to ensure the reliability of the data. clearsynth.com

The use of deuterated standards has become routine in clinical and anti-doping laboratories for the reliable quantification of anabolic steroids and their metabolites in biological fluids. sigmaaldrich.comdshs-koeln.de

Forensic Science and Anti Doping Research Applications of Methandrostenolone D3

Development of Robust Analytical Methods for Long-Term Detection of Methandrostenolone (B1676361) Metabolites in Forensic Samples

The development of robust analytical methods is crucial for the long-term detection of methandrostenolone metabolites, extending the window of detection long after administration has ceased. Research has focused on identifying specific long-term metabolites (LTMs) that can be traced in urine for weeks or even months. The implementation of LTMs into screening procedures significantly increases the retrospectivity for detecting anabolic androgenic steroid (AAS) abuse. nih.gov

One of the most significant breakthroughs in this area was the identification of 17β-hydroxymethyl-17α-methyl-18-norandrost-1,4,13-trien-3-one as a long-term metabolite of methandrostenolone. dshs-koeln.denih.gov This metabolite can be detected for up to 19 days after a single 5 mg dose, a considerably longer period than previously targeted metabolites. nih.gov The detection of this specific LTM has led to a notable increase in the number of adverse analytical findings for methandienone. dshs-koeln.de

Advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS), gas chromatography-tandem mass spectrometry (GC-MS/MS), and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the primary tools for detecting these metabolites. nih.govswolverine.com In these methods, Methandrostenolone-d3 is used as an internal standard to ensure the accuracy of quantification and to compensate for any loss of analyte during sample preparation. The use of deuterated standards like d3-3'-hydroxystanozolol has been documented in LC-MS/MS methods for other anabolic steroids, highlighting the standard practice of employing such labeled compounds for robust analytical validation. dshs-koeln.de

Furthermore, studies have shown that monitoring sulfate-conjugated metabolites, in addition to the more commonly targeted glucuronide conjugates, can almost double the detection period for some steroids. hpst.cz The use of high-resolution mass spectrometry can further enhance the detection window. nih.gov

Table 1: Key Long-Term Metabolites of Methandrostenolone for Forensic Detection

| Metabolite Name | Typical Detection Window | Analytical Techniques |

|---|---|---|

| 17β-hydroxymethyl-17α-methyl-18-norandrost-1,4,13-trien-3-one | Up to 19 days or longer | GC-MS, GC-MS/MS, LC-MS/MS |

| 17-epimethandienone | Several weeks | GC-MS |

Strategies for Retrospective Analysis and Detection of Undisclosed Administration of Anabolic Steroids

Retrospective analysis in anti-doping is essential for identifying past use of prohibited substances. The strategy largely relies on the long-term stability and detection of specific metabolites in biological samples. The discovery of LTMs has been a cornerstone of this approach, allowing anti-doping organizations to re-analyze stored samples with new, more sensitive methods.

The use of isotopically labeled internal standards, such as this compound, is fundamental to the validity of these retrospective analyses. By spiking a sample with a known concentration of the deuterated standard, analysts can accurately quantify the concentration of the non-labeled metabolite, even at trace levels that may be present long after the initial administration. This is crucial when dealing with older samples where analyte degradation may have occurred.

The Athlete's Biological Passport (ABP) represents an indirect strategy for detecting doping. nih.gov It involves the longitudinal monitoring of specific biological markers. An atypical steroid profile, such as suppressed endogenous steroid concentrations, can trigger further investigation, including a search for unknown designer steroids or LTMs of known substances. nih.gov While this compound is not directly used in the ABP's hematological or steroidal modules, it is vital in the confirmatory analyses that may be triggered by suspicious ABP profiles.

Interlaboratory Studies and Proficiency Testing Schemes Utilizing this compound for Method Harmonization

To ensure the reliability and comparability of results across different anti-doping laboratories, interlaboratory studies and proficiency testing (PT) schemes are essential. These programs involve the analysis of identical samples by multiple laboratories to assess their analytical performance.

In the context of anabolic steroid testing, these PT samples are often fortified with known concentrations of prohibited substances and their metabolites. This compound would be utilized by the participating laboratories as the internal standard in their validated methods to quantify methandrostenolone or its metabolites in the PT samples. This allows for a standardized approach to quantification, enabling a more accurate comparison of the results from different laboratories.

The World Anti-Doping Agency (WADA) oversees such PT schemes to ensure that all accredited laboratories meet the highest analytical standards. The successful quantification of target analytes, which relies on the correct use of internal standards like this compound, is a key criterion for maintaining accreditation. This process of method harmonization is critical for the global anti-doping system's integrity.

Research into the Origin and Differentiation of Exogenous Versus Endogenous Steroids Using Isotope Ratio Mass Spectrometry

A significant challenge in anti-doping science is to distinguish between steroids produced naturally by the body (endogenous) and those introduced from an external source (exogenous). Isotope Ratio Mass Spectrometry (IRMS), specifically Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS), is the definitive method for this purpose. ijper.orgnih.gov

This technique measures the ratio of carbon-13 (¹³C) to carbon-12 (¹²C) in a steroid molecule. Synthetic steroids are typically derived from plant-based precursors, which have a different ¹³C/¹²C ratio compared to endogenous steroids produced in the human body. ijper.orgresearchgate.net A depleted ¹³C value in a urinary steroid compared to endogenous reference compounds is a strong indicator of exogenous administration. ijper.org

While this compound itself is not the primary analyte in IRMS (as it is a synthetic steroid not naturally present), the principles of using labeled compounds are central to the research in this field. For instance, administration studies using deuterated steroids can help in identifying new metabolites. nih.gov The analytical methods for preparing samples for IRMS analysis are complex and require rigorous purification, often involving high-performance liquid chromatography (HPLC) to isolate the target steroid from interfering compounds. ijper.org The use of internal standards during the extraction and purification steps is crucial to monitor for recovery and potential isotopic fractionation.

Table 2: Typical Carbon Isotope Ratios (δ¹³C) for Steroid Origin Differentiation

| Steroid Origin | Typical δ¹³C Value Range (‰) | Implication |

|---|---|---|

| Endogenous Steroids | Varies by individual but within a consistent range | Natural physiological production |

Emerging Sample Matrices in Forensic and Anti-Doping Analysis (e.g., Hair, Oral Fluid)

While urine remains the primary matrix for anti-doping testing, research into alternative matrices like hair and oral fluid is expanding the possibilities for detection. nih.govdundee.ac.uk These matrices offer different advantages, such as longer detection windows in hair and non-invasive collection for oral fluid. nih.govnih.gov

Hair Analysis: Hair analysis can provide a long-term history of substance use, potentially spanning several months. nih.govmadbarn.com Studies have shown that methandienone and its metabolites can be detected in hair samples up to 6 months post-administration. nih.govmadbarn.com The mono- and di-hydroxylated metabolites have been identified as particularly good analytical targets in hair. nih.govresearchgate.net The process of hair analysis involves decontamination, extraction, and subsequent analysis by sensitive techniques like GC-MS or LC-MS/MS, where this compound would be an essential internal standard to ensure accurate quantification. nih.gov

Oral Fluid Analysis: Oral fluid (saliva) is a promising alternative matrix due to its non-invasive and directly observed collection, which minimizes the risk of sample adulteration. nih.govdntb.gov.ua While the detection windows for drugs in oral fluid are generally shorter than in urine, it is particularly useful for detecting recent use, which is relevant for substances prohibited only in-competition. nih.gov Research is ongoing to establish robust methods and cut-off levels for various anabolic steroids and their metabolites in oral fluid. nih.goviastate.edu The development of these methods will rely on the use of deuterated internal standards like this compound for validation and routine application.

Future Directions and Emerging Research Avenues for Methandrostenolone D3 in Chemical Biology

Integration of Artificial Intelligence and Machine Learning for Predictive Metabolite Identification